An In-depth Technical Guide to the Chemical Properties of N-(2-Amino-4-methoxyphenyl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Amino-4-methoxyphenyl)acetamide is an organic compound with the chemical formula C₉H₁₂N₂O₂. As a substituted acetamide, it holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities. The information is presented to support research and development efforts in the scientific community.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-(2-Amino-4-methoxyphenyl)acetamide are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| IUPAC Name | N-(2-amino-4-methoxyphenyl)acetamide | [1] |
| CAS Number | 5472-37-7 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3 | 1.1 | [1] |
Synonyms: 2'-Amino-4'-methoxyacetanilide[1]
Synthesis and Purification
A plausible synthetic route to N-(2-Amino-4-methoxyphenyl)acetamide involves a two-step process starting from 4-methoxy-2-nitroaniline. The first step is the acetylation of the aniline to form N-(4-methoxy-2-nitrophenyl)acetamide, which is then reduced to the target compound.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process.
Caption: Two-step synthesis of N-(2-Amino-4-methoxyphenyl)acetamide.
Experimental Protocols
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide [4]
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Materials:
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4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
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Glacial acetic acid (30 ml)
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Acetic anhydride (2.46 g, 24 mmol)
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-
Procedure:
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Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a round-bottom flask.
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Add acetic anhydride to the solution.
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Stir the reaction mixture continuously at room temperature for 18 hours.
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After the reaction is complete, dry the mixture under vacuum.
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Purify the resulting residue, N-(4-methoxy-2-nitrophenyl)acetamide, by recrystallization from an aqueous solution.
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Step 2: Reduction of N-(4-Methoxy-2-nitrophenyl)acetamide to N-(2-Amino-4-methoxyphenyl)acetamide
While a specific protocol for this reduction was not found in the searched literature, a general procedure for the reduction of a nitro group in a similar compound can be adapted. The following is a proposed experimental protocol based on analogous reactions.
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Materials:
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N-(4-methoxy-2-nitrophenyl)acetamide
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Ethanol
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Palladium on carbon (Pd/C) catalyst
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Hydrogen gas source
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-
Procedure:
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Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a hydrogenation vessel.
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Add a catalytic amount of Pd/C to the solution.
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Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.
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Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is recommended).
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Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
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Purify the crude N-(2-Amino-4-methoxyphenyl)acetamide by recrystallization from a suitable solvent, such as ethyl acetate.[3]
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Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetamide methyl protons, and the amine and amide protons. The chemical shifts and coupling constants will be influenced by the positions of the substituents on the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the carbonyl carbon of the acetamide group, the methyl carbon of the acetamide, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group, as well as aromatic C-H and C=C stretching vibrations. PubChem indicates the availability of an FTIR spectrum (KBr wafer) from Maybridge Chemical Company Ltd.[1].
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ). The fragmentation pattern would likely involve cleavage of the acetyl group and fragmentation of the aromatic ring.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity, pharmacological effects, or mechanism of action of N-(2-Amino-4-methoxyphenyl)acetamide. Studies on related 4-alkoxyacetanilides have primarily focused on their analgesic and antipyretic properties, which are often mediated by their metabolites.[5][6] For instance, the analgesic effects of some acetanilides are linked to their actions on the sensory tracts of the spinal cord and their influence on the temperature set point in the brain.[5]
Given the lack of specific data for N-(2-Amino-4-methoxyphenyl)acetamide, a signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate any potential biological targets and mechanisms of action for this compound.
Conclusion
References
- 1. N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Amino-4-methoxyphenyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. N-(4-Amino-2-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
